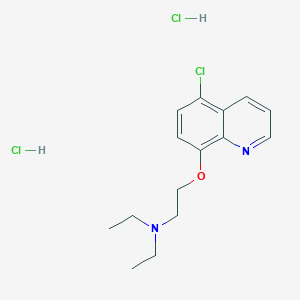

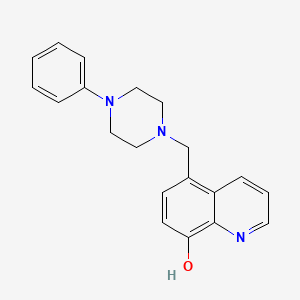

![molecular formula C19H19N5O2 B3018611 3-烯丙基-1,6,7-三甲基-8-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 877644-46-7](/img/structure/B3018611.png)

3-烯丙基-1,6,7-三甲基-8-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives involves a series of chemical reactions that build the complex structure of the compound. In the first paper, the authors describe the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation. The starting material, a 5-nitrosopyrimidine derivative, is hydrogenated to form an amino derivative, which then undergoes a series of reactions including treatment with an orthocarboxylate and mesyl chloride to yield the final purine diones .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of a purine ring fused with an imidazole ring. The second paper provides insights into the structural aspects of similar compounds, where X-ray crystallography reveals coplanar conformations of the purine and appended azolyl rings in some derivatives. However, in certain cases, such as a 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine nucleoside, there is a significant twist between the planes of the purine and imidazole rings, indicating that the structure can vary depending on the substituents attached to the rings .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purine derivatives can be inferred from the reactions they undergo. The third paper discusses the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. This suggests that the imidazo[2,1-f]purine core can participate in reactions with isocyanates to form imidazolidine diones, which could be a pathway for further functionalization of the molecule .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, we can extrapolate from the general properties of similar compounds. Imidazo[2,1-f]purine derivatives are likely to exhibit aromaticity due to the purine ring, which can affect their chemical stability and reactivity. The presence of various substituents, such as alkyl or phenyl groups, can influence the solubility, melting point, and other physical properties of the compound. The specific twist angles between the purine and imidazole rings, as observed in the second paper, can also impact the molecule's interaction with other chemicals and its overall reactivity .

科学研究应用

合成和生物学评估

Zagórska 等人 (2016 年) 的一项研究涉及合成和评估 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的 2-氟和 3-三氟甲基-苯基-哌嗪基烷基衍生物的血清素受体亲和力和磷酸二酯酶抑制活性。初步药理学体内研究显示出潜在的抗抑郁和抗焦虑作用,突出了这些化合物在开发抗抑郁和/或抗焦虑应用的先导化合物中的重要性 (Zagórska 等人,2016 年)。

化学合成技术

Šimo 等人 (1998 年) 的研究详细介绍了通过分子内烷基化合成新的 4-烷基或 4-苯基-7-甲基-1,2-二氢-7H-咪唑并[1,2,3-cd]嘌呤-6,8-二酮,展示了先进的化学合成技术及其在创建嘌呤类似物以用于进一步生物测试中的重要性 (Šimo 等人,1998 年)。

受体亲和力和活性研究

Zagórska 等人 (2015 年) 的另一项研究合成了一系列芳基哌嗪基烷基嘌呤-2,4-二酮和嘌呤-2,4,8-三酮,以评估它们对血清素能和多巴胺能受体的亲和力。研究结果突出了某些化合物作为潜在的抗焦虑和抗抑郁剂,提供了对这些分子的构效关系的见解 (Zagórska 等人,2015 年)。

抗病毒活性

Kim 等人 (1978 年) 描述了咪唑并[1,2-a]-s-三嗪核苷的化学合成及其对疱疹和鼻病毒的抗病毒活性。这项研究强调了咪唑并[2,1-f]嘌呤衍生物在抗病毒治疗中的潜力 (Kim 等人,1978 年)。

属性

IUPAC Name |

4,7,8-trimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-5-11-22-17(25)15-16(21(4)19(22)26)20-18-23(12(2)13(3)24(15)18)14-9-7-6-8-10-14/h5-10H,1,11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYLVSMHJQJDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

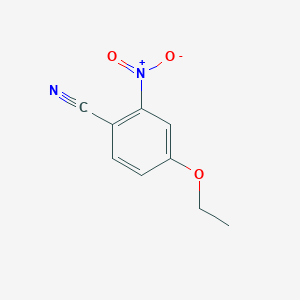

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)

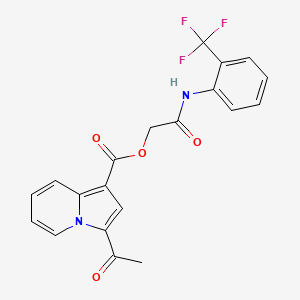

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

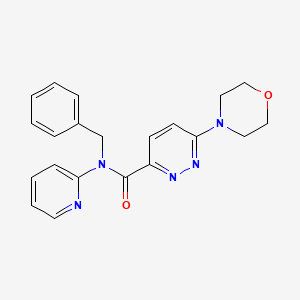

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)

![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)